molecular formula C14H15N B1228083 2-phenyl-4,5,6,7-tetrahydro-1H-indole CAS No. 15582-97-5

2-phenyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B1228083
CAS No.: 15582-97-5
M. Wt: 197.27 g/mol
InChI Key: LUAFUCCMSGFWSP-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the class of indoles. Indoles are significant due to their presence in many natural products and their wide range of biological activities. This compound is particularly interesting because of its structural features, which include a phenyl group attached to a tetrahydroindole ring. The tetrahydroindole structure is found in various natural alkaloids, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One efficient method involves the enantioselective synthesis using chiral amines or amino acid esters. The process begins with the addition of lithium acetylide (prepared in situ from phenylacetylene and butyl lithium) to cyclohexanone, forming a tertiary alcohol. This intermediate is then dehydrated using a system of phosphorus oxychloride and pyridine to form an epoxide. The epoxide is subsequently opened with chiral amines or amino acid esters, followed by intramolecular, metal-catalyzed cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the phenyl group or the tetrahydroindole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

Scientific Research Applications

2-phenyl-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:

Comparison with Similar Compounds

    4,5,6,7-Tetrahydroindole: Similar in structure but lacks the phenyl group.

    2-Phenylindole: Contains a phenyl group but lacks the tetrahydroindole ring.

    Indole: The parent compound without any substitutions.

Uniqueness: 2-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to the combination of the phenyl group and the tetrahydroindole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAFUCCMSGFWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400417
Record name 2-phenyl-4,5,6,7-tetrahydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15582-97-5
Record name 2-phenyl-4,5,6,7-tetrahydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural features of 2-phenyl-4,5,6,7-tetrahydro-1H-indole and how do these influence its crystal packing?

A1: this compound derivatives can utilize weak intermolecular interactions like C-H...F and C-H...π to govern their crystal packing. A study [] investigated two specific derivatives: * 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C20H18FN) * 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C22H22FN).

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: Research suggests that this compound derivatives hold promise as potential anticancer agents []. Scientists have explored their synthesis and biological evaluation, focusing on their ability to inhibit tubulin polymerization, a key process involved in cell division that is often targeted in cancer therapy.

Q3: Have any specific targets for this compound derivatives been identified in antiviral research?

A3: Yes, studies have identified the this compound scaffold as a novel starting point for developing anti-hepatitis C virus (HCV) agents []. While the specific mechanism of action and target(s) within the HCV life cycle are still under investigation, this discovery highlights the potential of this chemical scaffold in antiviral drug discovery.

Q4: How does the introduction of a chiral substituent at the nitrogen atom of this compound impact its synthesis?

A4: Researchers have successfully developed synthetic strategies for introducing a chiral substituent at the nitrogen atom of this compound []. This modification introduces chirality into the molecule, which is crucial for exploring potential differences in biological activity between enantiomers and diastereomers, a common consideration in drug development.

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